molecular formula C14H20N4O4 B3027003 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid CAS No. 1209646-17-2

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B3027003
CAS No.: 1209646-17-2
M. Wt: 308.33
InChI Key: ANDWAJHNYJXSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid (CAS: 1209646-17-2) is a pyrazine-based compound featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety at the 5-position and a carboxylic acid group at the 2-position of the pyrazine ring. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of amide-coupled derivatives for drug discovery . The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid enables conjugation with amines or other nucleophiles. Its synthesis typically involves palladium-catalyzed amination or coupling reactions, followed by Boc deprotection and purification via chromatography .

Properties

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)11-9-15-10(8-16-11)12(19)20/h8-9H,4-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDWAJHNYJXSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(N=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672000
Record name 5-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209646-17-2
Record name 5-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

    Protection of the piperazine nitrogen: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperazine ring, typically using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Amidation of the Carboxylic Acid Group

The carboxylic acid moiety undergoes activation for nucleophilic acyl substitution, forming amides. This is critical for generating pharmacologically active derivatives:

Reagents & Conditions :

  • Activation : 1,1'-Carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 50°C for 30 minutes .

  • Coupling : Amines (e.g., aryl-piperazines) in THF at 80°C for 3–16 hours .

SubstrateAmine PartnerProduct YieldKey ConditionsSource
Pyrazine-2-carboxylic acid4-Fluoropiperidinemethyl70–80%CDI, THF, 80°C, 3 h
Pyrazine-2-carboxylic acidAminopyrimidines56–74%CDI, AcOH, 80°C, overnight

Mechanism : CDI converts the carboxylic acid to an acyl imidazole intermediate, which reacts with amines to form stable amides .

Boc Deprotection of the Piperazine Moiety

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free piperazine for further functionalization:

Reagents & Conditions :

  • 4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .

Deprotection AgentTimeYieldApplication ExampleSource
HCl (4 M in dioxane)2–4 h>95%Synthesis of hydroxamic acids
TFA/DCM (1:1)1 hQuant.Alkylation of free piperazine

Note : Deprotection enables subsequent alkylation or acylation of the piperazine nitrogen.

Reduction of the Carboxylic Acid

The carboxylic acid group is reduced to a primary alcohol using strong hydride donors:

Reagents & Conditions :

  • Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in THF at 0–25°C.

Reducing AgentTemperatureYieldProductSource
LiAlH₄0°C → 25°C60–75%Primary alcohol derivative
BH₃·THF25°C50–65%Alcohol with Boc retention

Limitation : Over-reduction of the pyrazine ring is avoided by controlling reaction time.

Hydroxamic Acid Formation

The carboxylic acid is converted to hydroxamic acids for metalloenzyme inhibition:

Reagents & Conditions :

  • Activation : CDI in THF .

  • Coupling : O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, followed by acidic deprotection (HCl/EtOH) .

StepConditionsYieldSource
CDI-mediated couplingTHF, 50°C, 30 min85%
Deprotection (HCl/EtOH)RT, 2 h90%

Application : Hydroxamic acids exhibit histone deacetylase (HDAC) inhibitory activity .

Esterification Reactions

The carboxylic acid is esterified for prodrug design or solubility modulation:

Reagents & Conditions :

  • Methanol/H₂SO₄ or propanol/H₂SO₄ under microwave irradiation (100°C, 1 h) .

AlcoholCatalystYieldProduct EsterSource
MethanolH₂SO₄95%Methyl ester
PropanolH₂SO₄70%Propyl ester

Utility : Ester derivatives improve membrane permeability in vitro .

Cross-Coupling Reactions

The pyrazine ring participates in palladium-catalyzed couplings for structural diversification:

Reagents & Conditions :

  • Suzuki-Miyaura coupling with boronic acids using Pd(PPh₃)₄ and Na₂CO₃ in DMF at 85°C .

Boronic Acid PartnerCatalystYieldProduct ApplicationSource
Pyrimidin-5-ylPd(PPh₃)₄65%Kinase inhibitor intermediates

Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, particularly in the central nervous system due to the presence of the piperazine moiety.

Antidepressant and Anxiolytic Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant and anxiolytic effects. Studies have shown that modifications to the piperazine structure can enhance these effects, making 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid a candidate for further investigation in treating mood disorders .

Anticancer Research

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The piperazine ring's ability to interact with various receptors could be leveraged to develop novel cancer therapies .

Neuropharmacology

The compound's potential neuropharmacological applications are under investigation, particularly concerning its effects on neurotransmitter systems. The piperazine structure is known for modulating serotonin and dopamine receptors, which are crucial in treating neurological disorders .

Case Studies and Research Findings

StudyFocusFindings
Antidepressant ActivityDemonstrated that similar piperazine derivatives showed significant reduction in depressive-like behavior in animal models.
Anticancer PropertiesReported that compounds with structural similarities exhibited cytotoxic effects on cancer cell lines, warranting further exploration of this compound.
Neuropharmacological EffectsHighlighted the importance of the piperazine moiety in modulating neurotransmitter systems, suggesting potential therapeutic applications in neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores
Compound Name Core Structure Substituents CAS Number Molecular Formula Key Properties/Applications Reference
Target Compound Pyrazine Boc-piperazine, carboxylic acid 1209646-17-2 C₁₄H₂₁N₅O₄ Intermediate for amide coupling
2-(4-(tert-Boc)piperazin-1-yl)pyrimidine-5-carboxylic acid Pyrimidine Boc-piperazine, carboxylic acid 253315-11-6 C₁₄H₂₁N₅O₄ Similar coupling utility; pyrimidine core enhances π-stacking
4-(4-(tert-Boc)piperazin-1-yl)benzoic acid Benzene Boc-piperazine, carboxylic acid 162046-66-4 C₁₆H₂₂N₂O₄ Improved lipophilicity; used in kinase inhibitors
2-(4-(tert-Boc)piperazin-1-yl)acetic acid Acetic acid Boc-piperazine, acetic acid 1049785-94-5 C₁₁H₂₀N₂O₄ Flexible linker for peptide mimetics

Key Observations :

  • Pyrazine vs. Pyrimidine derivatives (e.g., QD-9828) may exhibit stronger DNA intercalation due to enhanced π-stacking .
  • Benzene Core : Benzoic acid derivatives (e.g., 162046-66-4) display higher lipophilicity (clogP ~2.5 vs. 1.8 for pyrazine), favoring membrane permeability .
  • Acetic Acid Derivatives : Shorter chain length in acetic acid analogues (e.g., 1049785-94-5) limits steric hindrance, making them suitable for fragment-based drug design .
Functional Analogues with Modified Piperazine Substituents
Compound Name Piperazine Modification Bioactivity/Application Reference
Target Compound Boc protection Synthetic intermediate; no direct bioactivity reported
5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-1-(4-methylbenzyl)piperazine-1-yl)pentane-1-one 4-Methylbenzyl group Anti-schistosomal activity (EC₅₀: 1.2 μM)
6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidine-4-carboxylic acid Trifluoromethylphenyl Retinol-binding protein 4 antagonist (IC₅₀: 0.3 μM)
5-/4-[3-(4-Bromophenyl)ureido]phenoxy-pyrazine-2-carboxylic acid cyclopentylamide Cyclopentylamide Cytostatic activity (IC₅₀: 0.6–0.9 μM in cancer cells)

Key Observations :

  • Boc Protection : The Boc group in the target compound contrasts with bioactive derivatives bearing hydrophobic (e.g., 4-methylbenzyl) or electron-withdrawing (e.g., trifluoromethyl) groups, which enhance target binding .
  • Cytostatic Activity : Pyrazine-2-carboxylic acid amides (e.g., 6c and 6h) demonstrate that cyclopentylamide substituents significantly improve cytostatic effects compared to the unmodified carboxylic acid .

Key Observations :

  • Acetic acid derivatives exhibit superior aqueous solubility due to their shorter, polar side chains .

Biological Activity

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid (CAS No. 1209646-17-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

The molecular formula for this compound is C15H22N4O4C_{15}H_{22}N_{4}O_{4}, with a molecular weight of 322.36 g/mol. The compound features a piperazine ring and a pyrazine moiety, which are commonly associated with various pharmacological properties.

Synthesis

The synthesis of this compound typically involves reactions that introduce the tert-butoxycarbonyl (Boc) group onto the piperazine nitrogen, followed by carboxylation at the pyrazine position. A common synthetic route includes the use of sodium hydroxide in ethanol or tetrahydrofuran under controlled conditions, leading to moderate yields of the desired product .

Antitumor Activity

Research indicates that derivatives of pyrazine compounds, including those with piperazine moieties, exhibit significant antitumor activity. These compounds may inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival. For instance, aminopyrazine derivatives have shown potent anti-tumor effects by targeting the PI3K pathway .

Antiviral Properties

Some studies have suggested that pyrazine derivatives possess antiviral properties, particularly against hepatitis B virus (HBV). Compounds similar to this compound have been evaluated for their efficacy in inhibiting HBV replication, showing promise as potential therapeutic agents .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. For example, it was tested against HepG2 liver cancer cells and demonstrated an acceptable selectivity index, indicating that it could potentially be developed further as an anticancer agent .

Stock Solution Preparation Table

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM3.2433 mL16.2164 mL32.4328 mL
5 mM0.6487 mL3.2433 mL6.4866 mL
10 mM0.3243 mL1.6216 mL3.2433 mL

This table provides guidance on preparing stock solutions for experimental use, essential for standardizing concentrations in biological assays .

Case Studies

  • Antitumor Efficacy : A study explored the effects of pyrazine derivatives on various cancer cell lines, revealing that modifications to the piperazine ring significantly influenced both potency and selectivity against tumor cells.
  • Antiviral Screening : Another investigation assessed the antiviral activity of similar compounds against HBV, highlighting their potential as therapeutic agents in managing viral infections resistant to standard treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid, and how does the Boc protection strategy influence reaction efficiency?

  • The compound is typically synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and Boc-protected piperazine. The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the piperazine amine, enabling selective functionalization. For example, tert-butyl esters (e.g., tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate) are synthesized via nucleophilic substitution or amidation, followed by Boc deprotection under acidic conditions (e.g., TFA or HCl) . Key steps include:

  • Coupling : Use of DCM or THF as solvents with bases like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate intermediates .
  • Yield optimization : Reaction temperatures between 0–25°C and extended reaction times (12–24 h) improve yields .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1H/13C NMR confirms Boc group presence (e.g., tert-butyl protons at δ ~1.4 ppm) and piperazine/pyrazine ring connectivity .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous tert-butyl piperazine carboxylates (e.g., triclinic crystal system with α = 88.85°, β = 81.21°, γ = 87.64°) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ = 363.36 g/mol for C15H21N5O4) .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways or optimizing synthesis conditions for this compound?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to identify low-energy pathways .
  • Solvent/base selection : COSMO-RS simulations predict solvent polarity effects on Boc deprotection kinetics .
  • Machine learning : Training datasets from analogous piperazine derivatives (e.g., tert-butyl 4-(3-boronic acid phenyl)piperazine-1-carboxylate) optimize reaction parameters (temperature, catalyst loading) .

Q. How do researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals or inconsistent mass spectrometry results?

  • Dynamic effects : Variable-temperature NMR identifies conformational exchange in piperazine rings, which may cause signal broadening .
  • Impurity profiling : LC-MS/MS detects side products (e.g., tert-butyl cleavage byproducts at m/z 263.12) .
  • Isotopic labeling : 15N-labeled Boc-piperazine derivatives clarify nitrogen coupling patterns in HMBC spectra .

Q. What strategies are employed to enhance the compound's stability during biological assays, given its potential hydrolysis under physiological conditions?

  • pH control : Buffers (pH 6–7.4) minimize Boc group hydrolysis, as shown in stability studies of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate .
  • Prodrug design : Masking the carboxylic acid as an ethyl ester improves cell permeability, with enzymatic hydrolysis regenerating the active form .
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) maintains integrity during long-term storage .

Methodological Considerations

Q. What are the critical factors in designing a multi-step synthesis protocol for derivatives of this compound, particularly for drug discovery applications?

  • Orthogonal protection : Use of Boc alongside Fmoc or Alloc groups enables sequential functionalization of the piperazine and pyrazine moieties .
  • Scale-up challenges : Continuous-flow reactors reduce exothermic risks during Boc deprotection, as demonstrated for tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate .
  • Biological compatibility : Post-synthetic modifications (e.g., amidation of the carboxylic acid) improve solubility in assay media (PBS or DMEM) .

Q. How can researchers address low yields in the final coupling step between Boc-piperazine and pyrazine-2-carboxylic acid?

  • Catalyst screening : Pd(OAc)2/Xantphos systems enhance Buchwald-Hartwig coupling efficiency for electron-deficient pyrazines .
  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h for tert-butyl 4-(5-pyrimidinyl)piperazine-1-carboxylate (yield increase from 45% to 72%) .
  • Byproduct analysis : TLC monitoring identifies unreacted starting materials, guiding stoichiometric adjustments (1.2–1.5 eq. of pyrazine-2-carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.